molecular formula C10H13NO4S B2929948 Methyl 3-(dimethylsulfamoyl)benzoate CAS No. 823833-29-0

Methyl 3-(dimethylsulfamoyl)benzoate

Cat. No.: B2929948
CAS No.: 823833-29-0
M. Wt: 243.28
InChI Key: TZKDPBATMOYEBO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-(dimethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-6-4-5-8(7-9)10(12)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDPBATMOYEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(dimethylsulfamoyl)benzoate is a benzoate ester with a dimethylsulfamoyl group attached to the benzoate structure . While specific applications of this compound are not extensively detailed in the provided search results, related research and structural similarities with other compounds suggest potential uses.

Potential Applications Based on Structural Similarities and Research

  • Pharmaceutical Research: this compound and its analogs are of interest in pharmaceutical research. The search results indicate that similar compounds are investigated for their potential as anti-inflammatory agents.
  • Chemical Intermediate: Methyl benzoates, including this compound, can serve as intermediate compounds in the chemical industry . They can be directly used as spices, additives in daily chemical products, and preservatives .
  • Synthesis of Complex Molecules: this compound can be a building block in the synthesis of more complex molecules. The synthesis of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, which shares structural similarities, involves several key steps, suggesting a similar approach could be used for this compound.

Data Table: Related Benzoate Esters and Their Applications

Compound NameStructure TypeNotable Characteristics
Methyl 2-chloro-5-(dimethylsulfamoyl)benzoateBenzoate EsterSimilar sulfamoyl group; potential antimicrobial activity.
Methyl 4-chloro-3-(dimethylsulfamoyl)benzoateBenzoate EsterDifferent chlorine position; studied for anti-inflammatory effects.
This compoundBenzoate EsterLacks chlorine substitution; investigated for similar biological activities.
Methyl benzoateBenzoate EsterUsed as a fragrance ingredient, flavoring agent, and solvent . Also found in some consumer products .

Case Studies and Research Findings

  • Anti-inflammatory Effects: Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate has been studied for anti-inflammatory effects, suggesting a potential application for this compound in similar research areas.
  • Synthetic Cannabinoid Receptor Agonists: Sulfamoyl benzoate derivatives have been identified as synthetic cannabinoid receptor agonists (SCRAs), indicating a potential application in the development of novel psychoactive substances and related analytical research .
  • Analytical Chemistry: The search results include NMR and mass spectrometry data for various methyl benzoate derivatives, which can be valuable in analytical chemistry for identifying and characterizing this compound and related compounds .

Mechanism of Action

The exact mechanism of action of Methyl 3-(dimethylsulfamoyl)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Impact on Physicochemical Properties

SubstituentLogP (Predicted)Water Solubility (mg/L)Bioactivity Profile
Dimethylsulfamoyl1.8–2.5~50–100Sulfonamide-like enzymes
Sulfonylurea-triazine0.5–1.2500–1000ALS inhibition (herbicidal)
Trifluoromethyl2.5–3.0<10Lipophilic drug candidates
Methoxy1.0–1.5200–300Antioxidants, solvents

Research Findings and Implications

  • Synthetic Accessibility: The dimethylsulfamoyl group is synthetically tractable via sulfonation of methyl 3-aminobenzoate, followed by dimethylation .
  • Stability : Compared to sulfonylurea herbicides, the absence of a urea bridge in the target compound may improve hydrolytic stability in acidic environments .
  • Toxicity : Sulfonamide-related compounds often exhibit renal toxicity; esterification may mitigate this by altering metabolic pathways .

Biological Activity

Methyl 3-(dimethylsulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate group with a dimethylsulfamoyl substituent. The chemical formula is C10H13N2O3SC_{10}H_{13}N_{2}O_{3}S, and it has been investigated for various biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action in antimicrobial activity is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)20.8
HeLa (Cervical Cancer)18.6

The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways, potentially inhibiting key enzymes or modulating receptor activity .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the sulfonamide group have shown improvements in both potency and selectivity against target cells.

Table: Structure-Activity Relationship (SAR)

Derivative Activity Remarks
Compound AHighIncreased potency against cancer cells
Compound BModerateImproved solubility
Compound CLowPoor metabolic stability

These modifications are crucial for developing more effective therapeutic agents derived from this compound .

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